N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a thiazolidine ring, a cyclohexyl group, and a fluorophenoxy acetamide moiety. Its unique configuration suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of cysteine or its derivatives with carbonyl compounds under acidic or basic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or through the use of cyclohexyl halides in nucleophilic substitution reactions.
Fluorophenoxy Acetamide Synthesis: The fluorophenoxy acetamide moiety can be synthesized by reacting 2-fluorophenol with chloroacetyl chloride, followed by amination with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring, potentially converting them to alcohols.
Substitution: The aromatic fluorine in the fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazolidine-containing substrates. It can also be used in the development of biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Cyclohexylamines: Compounds with a cyclohexyl group that exhibit various biological activities.
Fluorophenoxy Acetamides: Similar compounds with fluorophenoxy groups used in medicinal chemistry.
Uniqueness
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(2-fluorophenoxy)acetamide is unique due to its combination of a thiazolidine ring, a cyclohexyl group, and a fluorophenoxy acetamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c18-11-5-1-4-8-14(11)24-9-15(21)19-12-6-2-3-7-13(12)20-16(22)10-25-17(20)23/h1,4-5,8,12-13H,2-3,6-7,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPVLPJVMJHFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)COC2=CC=CC=C2F)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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